5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Syk kinase inhibition Medicinal chemistry Structure-activity relationship

This specific regioisomer—with 5-bromo handle, 4-trifluoromethyl, and 2-hydroxyl—is the validated starting material for Syk inhibitors achieving sub-nanomolar potency (IC50 = 0.6 nM). Substituting generic pyridinol analogs (e.g., CAS 50650-59-4) abolishes key interactions and drops potency ≥166-fold. The 5-bromo position provides a defined handle for Suzuki, Buchwald-Hartwig, and related cross-couplings, enabling systematic SAR exploration while preserving the pharmacologically active 4-trifluoromethyl-2-pyridyl core. Procure this exact building block to ensure synthetic route fidelity and pharmacological activity.

Molecular Formula C6H3BrF3NO
Molecular Weight 241.99 g/mol
CAS No. 109919-32-6
Cat. No. B169993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-(trifluoromethyl)pyridin-2-ol
CAS109919-32-6
Molecular FormulaC6H3BrF3NO
Molecular Weight241.99 g/mol
Structural Identifiers
SMILESC1=C(C(=CNC1=O)Br)C(F)(F)F
InChIInChI=1S/C6H3BrF3NO/c7-4-2-11-5(12)1-3(4)6(8,9)10/h1-2H,(H,11,12)
InChIKeyYTZVETQYEBOYJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-(trifluoromethyl)pyridin-2-ol: A Halogenated Pyridine Building Block for Drug Discovery


5-Bromo-4-(trifluoromethyl)pyridin-2-ol (CAS 109919-32-6, molecular weight 241.99 g/mol) is a halogenated pyridine derivative characterized by a 5-bromo substituent, a 4-trifluoromethyl group, and a 2-hydroxyl functionality on the pyridine ring [1]. This compound exists in tautomeric equilibrium between the 2-pyridinol and 2-pyridinone forms, a property that influences its reactivity profile and hydrogen-bonding capacity [1]. With a LogP of approximately 2.69 and a pKa (acid) of 10.33 [2], the compound exhibits moderate lipophilicity coupled with weak acidity, positioning it as a versatile intermediate for cross-coupling reactions in pharmaceutical and agrochemical synthesis .

Why 5-Bromo-4-(trifluoromethyl)pyridin-2-ol Cannot Be Interchanged with Other Pyridinols


Substituting 5-Bromo-4-(trifluoromethyl)pyridin-2-ol with a generic pyridinol derivative (e.g., 4-(trifluoromethyl)pyridin-2-ol, CAS 50650-59-4) introduces substantial risk of synthetic pathway failure or suboptimal pharmacological properties. The 5-bromo position provides an essential reactive handle for palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) that enable structural diversification [1]. More critically, the specific regioisomeric arrangement of the 4-trifluoromethyl group and 2-hydroxyl functionality determines the compound's binding orientation in biological targets [2]. Moving the trifluoromethyl group from the 4-position to the 2-position or removing the 5-bromo handle can abolish key intermolecular interactions, alter electronic distribution across the pyridine ring, or eliminate downstream coupling opportunities, thereby invalidating established synthetic routes and SAR-defined activity [2].

Quantitative Differentiation of 5-Bromo-4-(trifluoromethyl)pyridin-2-ol: Comparative Evidence for Procurement Decisions


SAR Evidence: 4-Trifluoromethyl-2-pyridyl Motif Enables Sub-Nanomolar Syk Inhibition

A series of aminopyridine derivatives bearing the 4-trifluoromethyl-2-pyridyl motif (derivable from 5-Bromo-4-(trifluoromethyl)pyridin-2-ol via amination) were evaluated as Syk kinase inhibitors. The lead compound 13b, containing this specific pyridyl substitution pattern, exhibited an IC50 value of 0.6 nM against Syk [1]. In contrast, compounds with alternative substitution patterns (e.g., 2-pyrazinyl motif replacement) or lacking the 4-trifluoromethyl group showed significantly reduced potency, with many analogs displaying IC50 values >100 nM, representing at least a 166-fold decrease in activity [1].

Syk kinase inhibition Medicinal chemistry Structure-activity relationship

LogP Comparison: Distinct Lipophilicity Profile Differentiates from Non-Brominated Analog

The introduction of a 5-bromo substituent onto the 4-(trifluoromethyl)pyridin-2-ol core alters the lipophilicity profile in a manner that impacts membrane permeability and ADME properties. 5-Bromo-4-(trifluoromethyl)pyridin-2-ol exhibits a LogP of 2.69 [1], whereas its non-brominated analog, 4-(trifluoromethyl)pyridin-2-ol (CAS 50650-59-4), has a LogP of approximately 1.81 .

Physicochemical property analysis Lipophilicity Drug-likeness

pKa Comparison: Altered Ionization State Affects Solubility and Binding

The pKa of the pyridin-2-ol moiety is influenced by the electron-withdrawing bromine substituent. 5-Bromo-4-(trifluoromethyl)pyridin-2-ol exhibits an acidic pKa of 10.33 [1], whereas the non-brominated analog 4-(trifluoromethyl)pyridin-2-ol has a pKa of 8.71 .

Ionization constant pKa Physicochemical characterization

Antimicrobial Activity Profile: Class-Level Evidence of Biological Relevance

5-Bromo-4-(trifluoromethyl)pyridin-2-ol has demonstrated antimicrobial activity against multiple pathogens in vitro, supporting its utility as a starting point for anti-infective drug discovery. Reported enzyme inhibition data include acetylcholinesterase IC50 = 12 μM and cyclooxygenase (COX) IC50 = 25 μM . Additionally, the compound has been studied for antifungal and antitumor properties .

Antimicrobial screening Infectious disease Lead identification

Priority Application Scenarios for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol in Research and Industry


Synthesis of Syk Kinase Inhibitors for Immuno-Oncology and Autoimmune Disease Programs

5-Bromo-4-(trifluoromethyl)pyridin-2-ol serves as the essential starting material for constructing aminopyridine derivatives containing the 4-trifluoromethyl-2-pyridyl motif. As demonstrated by Castillo-Aguilera et al., this motif is integral to achieving sub-nanomolar Syk inhibition (IC50 = 0.6 nM) [1]. Medicinal chemistry teams pursuing Syk-targeted therapeutics for B-cell malignancies, rheumatoid arthritis, or allergic disorders should procure this specific building block, as alternative pyridine derivatives lacking the correct substitution pattern produce analogs with at least 166-fold lower potency [1].

Cross-Coupling-Dependent Library Synthesis Requiring 5-Position Functionalization

The 5-bromo substituent on 5-Bromo-4-(trifluoromethyl)pyridin-2-ol provides a defined handle for palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and related cross-coupling reactions [1]. This enables systematic exploration of chemical space at the 5-position while preserving the pharmacologically validated 4-trifluoromethyl-2-pyridyl core. Procurement of the non-brominated analog (4-(trifluoromethyl)pyridin-2-ol) would require an additional, potentially low-yielding, bromination step to achieve the same synthetic versatility, introducing inefficiency and supply chain complexity.

Fragment-Based Drug Discovery Requiring Moderate Lipophilicity and Hydrogen-Bonding Capacity

With a molecular weight of 241.99 g/mol, LogP of 2.69, and one hydrogen bond donor and four acceptors [1][2], 5-Bromo-4-(trifluoromethyl)pyridin-2-ol adheres to fragment-like physicochemical guidelines (Rule of Three). The compound's physicochemical differentiation—specifically a LogP 0.88 units higher and a pKa 1.62 units higher than its non-brominated analog—makes it uniquely suited for fragment screens targeting moderately lipophilic binding pockets or for CNS programs where enhanced passive permeability is required [1][2].

Antimicrobial Lead Identification and Multitarget Screening

Given its demonstrated activity against acetylcholinesterase (IC50 = 12 μM) and COX enzymes (IC50 = 25 μM), as well as reported antifungal and antitumor properties [1][2], 5-Bromo-4-(trifluoromethyl)pyridin-2-ol represents a biologically annotated starting point for anti-infective and oncology drug discovery. Procurement for phenotypic screening or multitarget lead identification programs leverages these pre-existing activity data to de-risk early-stage discovery and provide SAR starting points.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-(trifluoromethyl)pyridin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.